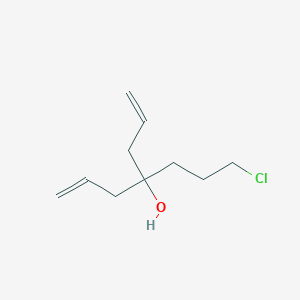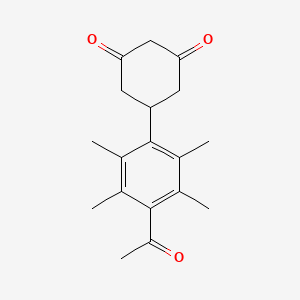
2-Chloro-1-isocyanatobut-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-isocyanatobut-1-ene is an organic compound with the molecular formula C5H6ClNO It is characterized by the presence of both a chloro group and an isocyanate group attached to a butene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-isocyanatobut-1-ene typically involves the reaction of 2-chlorobut-1-ene with phosgene (COCl2) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate chloroformate, which subsequently rearranges to form the isocyanate group.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure efficient mixing and temperature control. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1-isocyanatobut-1-ene undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of ureas, carbamates, or thiocarbamates, respectively.
Addition Reactions: The double bond in the butene backbone can participate in addition reactions with electrophiles, such as hydrogen halides or halogens, resulting in the formation of dihalides or halohydrins.
Polymerization Reactions: The isocyanate group can react with compounds containing active hydrogen atoms, such as polyols, to form polyurethanes.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Electrophiles: Hydrogen halides, halogens
Catalysts: Triethylamine, dibutyltin dilaurate (for polymerization)
Major Products Formed:
Ureas: Formed by the reaction with amines
Carbamates: Formed by the reaction with alcohols
Thiocarbamates: Formed by the reaction with thiols
Polyurethanes: Formed by the reaction with polyols
Scientific Research Applications
2-Chloro-1-isocyanatobut-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various functionalized compounds.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, through the formation of stable urea or carbamate linkages.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other bioactive molecules.
Industry: Utilized in the production of polyurethanes, which are widely used in coatings, adhesives, foams, and elastomers.
Mechanism of Action
The mechanism of action of 2-Chloro-1-isocyanatobut-1-ene involves its reactivity towards nucleophiles. The isocyanate group readily reacts with compounds containing active hydrogen atoms, leading to the formation of stable covalent bonds. This reactivity is exploited in various applications, such as the synthesis of polyurethanes and the modification of biomolecules.
Comparison with Similar Compounds
- 2-Chloro-1-isocyanatobut-2-ene
- 1-Chloro-2-isocyanatobut-1-ene
- 2-Chloro-1-isocyanatoprop-1-ene
Comparison: 2-Chloro-1-isocyanatobut-1-ene is unique due to the specific positioning of the chloro and isocyanate groups on the butene backbone. This positioning influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, this compound may exhibit different reactivity patterns and selectivity in chemical reactions, making it a valuable compound for specific applications in organic synthesis and industrial processes.
Properties
CAS No. |
88310-66-1 |
|---|---|
Molecular Formula |
C5H6ClNO |
Molecular Weight |
131.56 g/mol |
IUPAC Name |
2-chloro-1-isocyanatobut-1-ene |
InChI |
InChI=1S/C5H6ClNO/c1-2-5(6)3-7-4-8/h3H,2H2,1H3 |
InChI Key |
ILQPCOIKNLUNKG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CN=C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


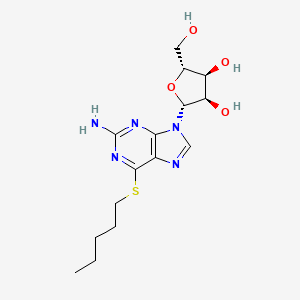
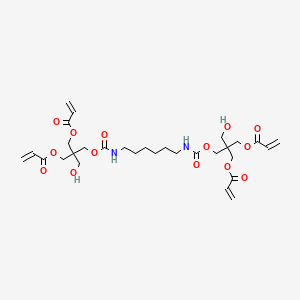
![(3R)-2,2-Dimethyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B14404258.png)

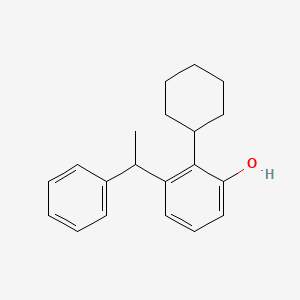
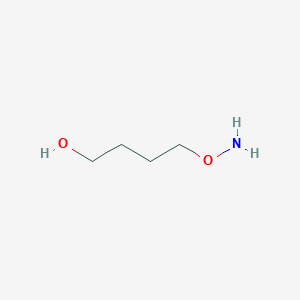
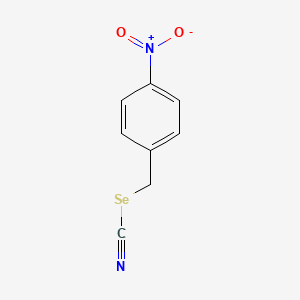


![5-[(But-3-en-1-yl)oxy]-1-tert-butyl-1H-tetrazole](/img/structure/B14404297.png)

![3-[3-(Trifluoromethyl)phenyl]-2,5-dihydro-1,2,4-triazin-6(1H)-one](/img/structure/B14404318.png)
